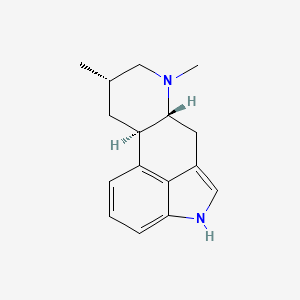

Ergoline, 6,8-dimethyl-, (8alpha)-

Description

Historical Context and Significance of Ergoline (B1233604) Derivatives in Chemical and Biological Research

The history of ergoline derivatives is intrinsically linked to the ergot fungus (Claviceps purpurea), which infects rye and other cereals. For centuries, consumption of contaminated grain led to devastating outbreaks of ergotism, a condition with severe vasoconstrictive and convulsive symptoms. nih.gov However, by the 16th century, the uterotonic properties of ergot were recognized and utilized by midwives. ontosight.ai

The modern scientific investigation of ergoline alkaloids began in the early 20th century. A pivotal moment was the isolation of ergotamine in 1918 by Arthur Stoll, which became a cornerstone for the development of various pharmaceuticals. ontosight.ai This was followed by the discovery of ergonovine in 1935, a key compound for controlling postpartum hemorrhage. ontosight.ai These discoveries marked a turning point, transforming the perception of ergot from a poison to a rich source of medicinally relevant molecules. ontosight.ai The subsequent decades saw extensive research into the synthesis and pharmacological properties of numerous natural and semi-synthetic ergoline derivatives, leading to treatments for migraines and Parkinson's disease. nih.gov

Overview of the Ergoline Scaffold and its Derivatives

The fundamental structure of all ergoline alkaloids is the ergoline scaffold, a tetracyclic system. google.com This core structure can be modified at various positions, giving rise to a vast array of derivatives with diverse biological activities. The primary classes of ergoline derivatives include:

Clavine alkaloids: A group of simpler ergoline structures.

Lysergic acid amides: These include both simple amides and complex peptide alkaloids (ergopeptines). nih.gov

Synthetic and semi-synthetic derivatives: These are created through chemical modifications of the natural ergoline scaffold. google.com

The pharmacological versatility of ergoline derivatives stems from their structural similarity to neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. This allows them to interact with a range of receptors in the central nervous system, leading to a spectrum of effects. nih.gov

Specificity of Ergoline, 6,8-dimethyl-, (8alpha)- as a Research Target

Ergoline, 6,8-dimethyl-, (8alpha)- is a specific derivative of the ergoline scaffold. Its designation indicates a methyl group at position 6 and another at position 8, with the "(8alpha)-" specifying the stereochemistry at the 8th carbon. While extensive research has been conducted on many ergoline derivatives, specific published studies focusing exclusively on the biological activity and detailed synthesis of Ergoline, 6,8-dimethyl-, (8alpha)- are limited in the public domain. Its significance in research lies primarily in its contribution to the broader understanding of structure-activity relationships within the ergoline class. By synthesizing and studying novel derivatives like this one, chemists and pharmacologists can probe the influence of specific structural modifications on receptor binding and functional activity.

Chemical and Physical Properties

Below are the known chemical and physical properties of Ergoline, 6,8-dimethyl-, (8alpha)- .

| Property | Value | Source |

| Molecular Formula | C16H20N2 | nih.gov |

| Molecular Weight | 240.35 g/mol | nih.gov |

| IUPAC Name | (6aR,9S,10aR)-7,9-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline | nih.gov |

| CAS Number | 478-89-7 | nih.gov |

| PubChem CID | 3083578 | nih.gov |

This data is based on available chemical database information.

Detailed Research Findings

Specific research dedicated to the biological activities of Ergoline, 6,8-dimethyl-, (8alpha)- is not extensively documented in publicly available literature. However, based on the general understanding of the ergoline class, its structural features suggest potential interactions with various neurotransmitter systems.

Ergoline derivatives are well-known for their affinity for dopamine and serotonin receptors. nih.gov The specific substitutions on the ergoline nucleus, such as the dimethyl configuration in this compound, can modulate the receptor binding profile and intrinsic activity, ranging from agonism to antagonism. For instance, some ergoline derivatives are potent dopamine agonists and have been developed for the treatment of Parkinson's disease, while others are serotonin antagonists used in migraine therapy. nih.gov

Further research would be necessary to elucidate the specific pharmacological profile of Ergoline, 6,8-dimethyl-, (8alpha)- . Such studies would typically involve in vitro receptor binding assays to determine its affinity for various receptor subtypes and in vivo studies to assess its physiological effects.

Synthesis and Manufacturing

A potential synthetic route to Ergoline, 6,8-dimethyl-, (8alpha)- could theoretically involve the reduction of a suitable lysergic acid derivative. For example, a patent describes the formation of D-6,8α-dimethyl-8α-hydroxymethyl-ergoline through the reduction of a corresponding ester with lithium aluminum hydride. nih.gov Further chemical modifications would then be required to arrive at the final compound.

The synthesis of related 6-alkyl-8-ergolenes has been described in the scientific literature, often with the goal of producing potential prolactin inhibitors. These syntheses can be complex, multi-step processes requiring careful control of stereochemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

478-89-7 |

|---|---|

Molecular Formula |

C16H20N2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

(6aR,9S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C16H20N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-5,8,10,13,15,17H,6-7,9H2,1-2H3/t10-,13+,15+/m0/s1 |

InChI Key |

VLMZMRDOMOGGFA-PSOPSSQASA-N |

SMILES |

CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |

Canonical SMILES |

CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |

Other CAS No. |

478-89-7 |

Synonyms |

6,8-dimethylergoline costaclavin costaclavin, (8alpha)-isomer costaclavin, (8beta)-isomer costaclavine epicostaclavin festuclavin festuclavine pyroclavin |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Ergoline Alkaloids

Fungal Origin and Microbial Production Systems

The production of ergoline (B1233604) alkaloids is predominantly a fungal trait, observed in several species across different families. mdpi.comnih.gov

The most well-known producers of ergoline alkaloids belong to the genus Claviceps, particularly Claviceps purpurea, the ergot fungus that parasitizes rye and other grains. nih.govwikipedia.org However, the ability to synthesize these compounds is not limited to Claviceps. Other fungal genera known to produce ergoline alkaloids include:

Aspergillus (family Aspergillaceae) mdpi.com

Penicillium (family Aspergillaceae) mdpi.com

Epichloë (family Clavicipitaceae) mdpi.com

Neotyphodium (family Clavicipitaceae) rsc.org

Periglandula (family Clavicipitaceae) mdpi.com

Many of these fungi exist in symbiotic relationships with plants. For instance, clavicipitaceous fungi can be found as epiphytes on the leaves of certain Convolvulaceae (morning glory) species or as endophytes living within grasses. nih.govnih.gov The presence of the fungus directly correlates with the plant's accumulation of ergoline alkaloids, with evidence showing that the fungus houses the genetic machinery for biosynthesis, while the alkaloids often accumulate within the host plant. nih.govresearchgate.net

Enzymatic Steps and Genetic Regulation in Biosynthesis

The biosynthesis of the ergoline ring system is a multi-step process involving a series of enzymatic reactions encoded by a cluster of genes. nih.govnih.gov

The formation of the ergoline scaffold begins with a common pathway that is conserved among different producing fungi. mdpi.com The initial and rate-limiting step is the prenylation of L-tryptophan at the C-4 position of the indole (B1671886) ring, using dimethylallyl pyrophosphate (DMAPP) as the donor. nih.govnih.gov This reaction is catalyzed by the enzyme 4-(γ,γ-dimethylallyl)tryptophan synthase (DmaW). nih.gov

The product, 4-(γ,γ-dimethylallyl)tryptophan (DMAT), then undergoes N-methylation to form N-Me-DMAT. rsc.org A series of subsequent oxidation and cyclization steps, catalyzed by enzymes such as EasF (a catalase) and EasE (an oxidase), convert N-Me-DMAT into chanoclavine-I. researchgate.net Chanoclavine-I is then oxidized to chanoclavine-I-aldehyde, which represents a critical branch point in the pathway. rsc.org From this intermediate, the tetracyclic ergoline ring of agroclavine (B1664434) (Ergoline, 6,8-dimethyl-, (8alpha)-) is formed through the action of the enzyme EasA. rsc.orgresearchgate.net

Table 1: Key Enzymes in the Early Biosynthesis of Ergoline Alkaloids

| Enzyme | Gene | Function |

|---|---|---|

| 4-(γ,γ-dimethylallyl)tryptophan synthase | dmaW | Catalyzes the first committed step: the prenylation of L-tryptophan to form DMAT. nih.govnih.gov |

| N-methyltransferase | easF | Involved in the N-methylation of DMAT. researchgate.netmdpi.com |

| FAD-dependent oxidoreductase | easE | Works with EasC in the oxidative cyclization to form chanoclavine-I. researchgate.netmdpi.com |

| Catalase | easC | Partners with EasE in the formation of chanoclavine-I. researchgate.netmdpi.com |

The understanding of the ergoline alkaloid biosynthetic pathway has been significantly advanced through molecular genetics. nih.gov The genes responsible for this pathway are organized in a conserved gene cluster, often referred to as the eas (ergot alkaloid synthesis) cluster. nih.govmdpi.com

The discovery of the dmaW gene was pivotal, allowing researchers to identify the entire ergotamine biosynthesis cluster in C. purpurea through techniques like chromosome walking. rsc.org Gene knockout experiments and the heterologous expression of eas genes in non-producing host fungi, such as Aspergillus nidulans, have been instrumental in confirming the function of individual enzymes. mdpi.commdpi.com For example, transferring a DNA fragment containing the genes dmaW, easF, easE, and easC from Aspergillus fumigatus was sufficient to enable the synthesis of chanoclavine-I in the previously non-producing A. nidulans. mdpi.com

These genetic engineering approaches not only elucidate the function of specific genes and enzymes but also reveal how variations in the gene cluster lead to the diverse array of ergoline alkaloids found in nature. rsc.org The presence, absence, or variation of genes in the latter parts of the pathway determines whether a fungus produces simple clavines like agroclavine, or more complex derivatives like lysergic acid and ergopeptides. rsc.orgmdpi.com The regulation of the ERG (ergosterol biosynthesis) genes is complex and can be influenced by factors such as iron availability, which affects the activity of iron-dependent enzymes in the pathway. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Synonym(s) |

|---|---|

| Ergoline, 6,8-dimethyl-, (8alpha)- | Agroclavine rsc.orgchemsrc.com |

| L-tryptophan | |

| Dimethylallyl pyrophosphate | DMAPP |

| 4-(γ,γ-dimethylallyl)tryptophan | DMAT rsc.org |

| N-Me-DMAT | 4-dimethyl-L-abrine rsc.org |

| Chanoclavine-I | |

| Chanoclavine-I-aldehyde | |

| Festuclavine | |

| Lysergic acid | D-lysergic acid wikipedia.orgwikipedia.org |

| Ergotamine | |

| Ergocristine | |

| Ergovaline | |

| Fumigaclavine C | |

| Fumigaclavine A | |

| Elymoclavine | |

| Paspalic acid | |

| Ergonovine | |

| Ergobalansine | |

| Ergocryptine | |

| Lolitrem B |

Synthetic Methodologies and Chemical Derivatization of the Ergoline Scaffold

Total Synthesis Approaches to the Ergoline (B1233604) Core Structure

The synthesis of the tetracyclic ergoline scaffold is a significant challenge in organic chemistry due to its structural complexity. nih.gov The ergoline structure consists of an indole (B1671886) ring system (rings A and B) fused to a hydroquinoline moiety (rings C and D). nih.gov Over the years, numerous strategies have been developed to construct this intricate ring system, providing access to a wide array of natural products and their synthetic analogues. nih.gov

Modern synthetic approaches often focus on efficiently assembling the tetracyclic core. nih.gov One prevalent strategy involves constructing the A and D rings separately and then joining them in a final stage, often through sp²–sp² coupling reactions. nih.gov However, alternative strategies have been explored, such as those that form the C-ring last by bridging the B and D rings. nih.govnih.gov These novel approaches are crucial for creating analogues with new substitution patterns that are not easily accessible through traditional methods. nih.gov

Recent advancements have introduced innovative carbon-carbon bond-forming strategies to prepare the ergoline core. nih.gov These methods include intramolecular α-arylation, borrowing hydrogen alkylation, and rhodium-catalyzed C-H insertion. nih.govx-mol.com While these strategies have proven effective in forming ergoline-like tetracyclic compounds, each presents unique challenges when elaborating them into specific natural products. nih.gov The development of these new chemical methodologies has facilitated faster and more efficient access to the ergoline scaffold, which is essential for investigating the biological properties of natural product-like ergolines. nih.gov

Key Synthetic Strategies for the Ergoline Core

| Strategy | Description | Key Reactions | Reference |

|---|---|---|---|

| A/D Ring Coupling | Separate synthesis of indole (A) and tetrahydropyridine (B1245486) (D) fragments followed by coupling. | Cross-coupling reactions | nih.gov |

| C-Ring Formation | Bridging of pre-formed B and D ring systems. | Intramolecular α-arylation, Borrowing hydrogen alkylation, C-H insertion | nih.gov, nih.gov |

Stereoselective Synthesis Strategies

Achieving the correct stereochemistry is a critical aspect of ergoline synthesis, as the biological activity of these compounds is highly dependent on their three-dimensional structure. mdpi.com The ergoline molecule contains multiple chiral centers, with the configuration at C-5, C-8, and C-10 being particularly important. wikipedia.org For instance, lysergic acid is a chiral compound with two key stereocenters at C-5 and C-8; inversion of the configuration at C-8 results in the diastereomer isolysergic acid. wikipedia.orgnih.gov

Stereoselective synthesis strategies aim to control the formation of these chiral centers during the synthetic sequence. mdpi.com One approach involves using chiral auxiliaries to direct the stereochemical outcome of key reactions. For example, the use of p-menthane-3-carboxaldehyde as a chiral auxiliary has been successfully employed in the stereoselective synthesis of related bicyclic systems. mdpi.com

Organocatalysis has also emerged as a powerful tool for stereocontrol in the synthesis of complex alkaloids. The use of L-proline in an intramolecular Mannich cyclization is a key step in a methodology for the stereocontrolled synthesis of 1-substituted homotropanones, a strategy with relevance to ergoline synthesis. mdpi.com Furthermore, developing enantioselective methods, potentially utilizing donor carbenes for C-H insertion, could streamline the synthesis of indole-substituted ergoline analogues and provide better control over their stereochemistry. nih.gov

Directed Synthesis of Ergoline, 6,8-dimethyl-, (8alpha)- and Analogues

The directed synthesis of specific ergoline derivatives like Ergoline, 6,8-dimethyl-, (8alpha)- builds upon the general strategies for constructing the core scaffold, incorporating steps to install the required substituents at the C-6 and C-8 positions. The N-6 position of the ergoline ring is commonly methylated in many natural and synthetic alkaloids. researchgate.net This methylation is often achieved using reagents like S-adenosyl-L-methionine in biosynthetic pathways or standard laboratory methylating agents in total synthesis. wikipedia.org

Synthesizing analogues with specific substitutions is key to structure-activity relationship (SAR) studies. nih.gov For example, in the synthesis of cabergoline (B1668192) analogues, the 6-allyl moiety can be replaced with other groups. nih.gov A notable example is the preparation of an analogue where the 6-allyl group is replaced by a methyl group, resulting in a compound with a 6-methyl substitution similar to the target compound. nih.gov

The introduction of a methyl group at the C-8 position with the alpha (α) configuration is a specific synthetic challenge. Many ergot alkaloids feature a carboxyl group or a larger peptide side chain at this position. researchgate.netresearchgate.net The synthesis would likely involve a precursor with a functional group at C-8 that can be converted to a methyl group while controlling the stereochemistry. The (8α) configuration, as seen in isoergine (isolysergic acid amide), is an important stereochemical feature that influences biological activity. wikipedia.org

Chemical Modifications at the Ergoline C-6 and C-8 Positions

The C-6 and C-8 positions of the ergoline scaffold are primary sites for chemical modification to alter the pharmacological profile of the resulting derivatives. The substituent at the N-6 position and the group at the C-8 position are crucial determinants of receptor affinity and efficacy. researchgate.netresearchgate.net

Modification at the C-6 position often involves changing the alkyl substituent on the nitrogen atom. For instance, research has shown that replacing the 6-propyl group of pergolide (B1684310) with a 6-methyl group can switch the compound's activity at the 5-HT₂B receptor from agonism to antagonism. nih.gov This highlights the sensitivity of the biological response to the nature of the C-6 substituent.

The C-8 position is arguably the most varied substitution point in the ergoline family. researchgate.net Naturally occurring ergolines can have a methyl, hydroxymethyl, or carboxyl group at this position, which can serve as an attachment point for more complex side chains, such as the tripeptide structure found in ergopeptines like ergotamine. researchgate.netwikipedia.org The stereochemistry at C-8 is also critical, with compounds existing as C-8-R-isomers (R-epimers) or C-8-S-isomers (S-epimers), which can interconvert and often possess different biological activities. nih.gov

Exploration of Functional Group Introductions

The introduction of diverse functional groups at the C-6 and C-8 positions allows for the fine-tuning of a compound's properties. At the C-6 position, various alkyl groups (methyl, propyl, allyl) have been introduced to modulate activity at dopamine (B1211576) and serotonin (B10506) receptors. nih.govwikipedia.org

At the C-8 position, the introduction of functional groups is a cornerstone of ergoline chemistry. Lysergic acid, with its C-8 carboxylic acid group, is a key precursor for a vast number of semi-synthetic derivatives. wikipedia.org Amides of lysergic acid, known as lysergamides, are a prominent class of these derivatives. wikipedia.org The synthesis of novel analogues often involves modifying this carboxylic acid or replacing it entirely. For example, the synthesis of 1-(6-Methyl-8β-ergolinylmethyl)imidazolidine-2,4-dione involves attaching a more complex side chain at the C-8 position. nih.gov The ability to introduce different functional groups and control the stereochemistry at C-8 is essential for developing compounds with desired pharmacological profiles. nih.gov

Development of Novel Ergoline Derivatives for Research Applications

The development of novel ergoline derivatives is driven by the need for new chemical tools to probe biological systems and for potential therapeutic agents with improved selectivity and fewer side effects. nih.govnih.gov The structural similarity of the ergoline core to neurotransmitters like serotonin, dopamine, and noradrenaline allows these compounds to interact with a wide range of receptors. researchgate.netresearchgate.net

Research is focused on creating derivatives with specific activities at various receptor subtypes. For example, novel ergoline compounds have been developed as selective 5-HT₂A receptor agonists. acs.org Other research has aimed to design dopamine receptor agonists with reduced activity at the 5-HT₂B receptor to avoid potential cardiovascular side effects. nih.gov The synthesis of new analogues allows for extensive structure-activity relationship (SAR) studies, which are crucial for understanding how specific structural features contribute to biological activity. nih.govnih.gov These efforts continue to expand the chemical space of ergoline derivatives, providing valuable compounds for pharmacological research. nih.gov

Table of Mentioned Compounds

| Compound Name | Class/Type | Key Feature |

|---|---|---|

| Ergoline, 6,8-dimethyl-, (8alpha)- | Ergoline Derivative | Target compound of the article |

| Lysergic Acid | Ergoline Alkaloid | Precursor with C-8 carboxyl group wikipedia.org |

| Isolysergic Acid | Ergoline Alkaloid | C-8 epimer of lysergic acid wikipedia.org |

| Cabergoline | Ergoline Derivative | Dopamine agonist with a 6-allyl group nih.gov |

| Pergolide | Ergoline Derivative | Dopamine agonist with a 6-propyl group nih.gov |

| 6-Methylpergolide | Ergoline Derivative | 5-HT₂B antagonist nih.gov |

| Isoergine (Isolysergic acid amide) | Lysergamide | C-8α carboxamide wikipedia.org |

| Ergotamine | Ergopeptine | Peptide alkaloid with complex C-8 side chain wikipedia.org |

| 1-(6-Methyl-8β-ergolinylmethyl)imidazolidine-2,4-dione | Ergoline Derivative | Synthetic derivative with C-8 side chain nih.gov |

| Serotonin (5-HT) | Neurotransmitter | Endogenous ligand for receptors targeted by ergolines wikipedia.org |

| Dopamine | Neurotransmitter | Endogenous ligand for receptors targeted by ergolines wikipedia.org |

| Noradrenaline | Neurotransmitter | Endogenous ligand for receptors targeted by ergolines researchgate.net |

| L-proline | Organocatalyst | Used in stereoselective synthesis mdpi.com |

Structure Activity Relationship Sar Studies of Ergoline, 6,8 Dimethyl , 8alpha and Its Analogues

Impact of Stereochemistry on Receptor Binding and Functional Activity

Stereochemistry is a critical determinant of the pharmacological profile of ergoline (B1233604) derivatives. The rigid, three-dimensional structure of the ergoline nucleus means that the spatial orientation of substituents can drastically alter how the molecule fits into a receptor's binding pocket, thereby influencing its affinity and efficacy.

The orientation of the substituent at the C-8 position is one of the most significant factors governing the biological activity of ergoline derivatives. The two primary epimers are the (8alpha) and (8beta) isomers, historically referred to as the S- and R-epimers, respectively.

For many years, a general rule of thumb in ergoline pharmacology was that the (8beta)-isomers (R-epimers) were the biologically active forms, while the (8alpha)-isomers (S-epimers) were considered largely inactive. nih.govresearchgate.net The (8beta) configuration typically places the C-8 substituent in an equatorial position, which was thought to be optimal for receptor interaction, particularly at dopaminergic and serotonergic receptors. nih.gov

However, more recent and nuanced research has challenged this simple dichotomy. nih.gov Studies have demonstrated that (8alpha)-isomers can exhibit significant and potent biological activity, and in some cases, may even be more potent or have a different pharmacological profile than their (8beta) counterparts. For example, the compound 8-alpha-ergoline has been shown to possess a relatively high affinity for both alpha-1 and alpha-2 adrenergic receptors, with pKi values ranging from 6.92 to 8.52. nih.gov Furthermore, another (8alpha)-isomer, isolysergol, binds with high potency to four different 5-HT receptor subtypes, demonstrating an affinity similar to its (8beta)-isomer. nih.gov In the case of the derivative 8S-lisuride, the (8alpha) or S-epimer, showed greater potency than its corresponding (8beta) or R-isomer at certain histamine (B1213489) and 5-HT receptors. nih.gov

This evidence indicates that while the C-8 stereochemistry is a crucial factor, the biological activity is not exclusively confined to the (8beta) series. The nature of the substituent at C-8 and the specific receptor subtype being targeted are equally important variables in determining the ultimate pharmacological effect. The configuration at C-8 can influence not only binding affinity but also the functional outcome of the receptor interaction, leading to agonist, partial agonist, or antagonist activity.

| Isomer Configuration | General Historical View | Modern Research Findings | Receptor Examples |

| (8beta) / R-epimer | Biologically Active | Generally high affinity for 5-HT, dopamine (B1211576), and adrenergic receptors. nih.gov | Dopamine D2, Serotonin (B10506) 5-HT subtypes |

| (8alpha) / S-epimer | Biologically Inactive | Can be highly potent; activity depends on C-8 substituent and target receptor. nih.gov | Alpha-1/Alpha-2 Adrenergic, Serotonin 5-HT subtypes. nih.gov |

Role of Substituents at the Ergoline C-6, C-8, and Other Positions

Modifications to the ergoline skeleton at various positions have been a key strategy in developing new therapeutic agents. documentsdelivered.com The substituents at the C-6 and C-8 positions, in particular, play a pivotal role in modulating receptor affinity and selectivity.

C-8 Position: As discussed with stereochemistry, the C-8 position is critical. The size, shape, and chemical nature of the substituent at this position profoundly impact receptor binding. Studies on 8alpha-amino-6-methyl-ergoline have shown that converting the simple amino group into more complex derivatives can significantly alter affinity for the dopamine D2 receptor. nih.gov For instance, mercaptoacetylation of the amino group led to derivatives with IC50 values in the 3-50 nM range, a notable increase in affinity compared to the parent compound. nih.gov The conformation of the side chain attached at the C-8 atom, which is often extended, is also a key factor in receptor interaction. nih.gov

Other Positions: Modifications at other positions on the ergoline ring system can also fine-tune pharmacological activity. Substitutions on the indole (B1671886) ring (e.g., at C-1 or C-2) or saturation of the D-ring at the 9,10-position (creating dihydro-derivatives) are common strategies to alter receptor selectivity and functional properties. For example, some studies have explored 1,6-dimethyl-12-hydroxy-10alpha-ergoline derivatives, indicating that modifications across the scaffold can be combined to achieve desired effects. nih.gov

| Position | Type of Substituent | Effect on Activity |

| C-6 | Methyl, Ethyl, Propyl | Influences dopaminergic and serotonergic receptor affinity. The methyl group is common for D2 agonism. |

| C-8 | Amino, Carboxamide, Hydroxymethyl, Complex side chains | Critically determines receptor affinity and selectivity. Larger, complex groups can enhance binding. nih.gov |

| N-1 | Methyl, Hydrogen | Modification at the indole nitrogen can alter the electronic properties and hydrogen bonding potential. |

| C-2 | Halogens (e.g., Br) | Can increase affinity and/or selectivity for certain serotonin receptor subtypes. |

| C9-C10 bond | Saturated (dihydro) | Often reduces serotonergic 5-HT2A activity while retaining high affinity for dopamine D2 receptors. |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific receptor and elicit a biological response. For ergoline derivatives, particularly in the context of dopamine D2 receptor agonism, several key pharmacophoric features have been identified. nih.gov

The classical dopamine D2 agonist pharmacophore model includes:

A Basic Nitrogen Atom: This is typically the N-6 of the ergoline ring, which is protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the receptor's transmembrane domain 3.

An Aromatic Moiety: The indole ring of the ergoline structure serves this function, engaging in aromatic or hydrophobic interactions within the receptor binding pocket.

A Hydrogen-Bonding Feature: The indole N-H group acts as a hydrogen bond donor, which is a key interaction point. nih.gov

However, classical models have required revision to fully accommodate the rigid and complex structure of ergolines. nih.govresearchgate.net More advanced models have incorporated an additional hydrogen bond donor feature to better explain the binding of ergoline structures in a low-energy conformation. nih.govresearchgate.net These models, developed through a combination of medicinal chemistry, homology modeling, and computational docking, provide a more accurate template for designing new ligands. nih.govresearchgate.net By superimposing the ergoline scaffold onto the pharmacophore model, researchers can predict how modifications will affect receptor fit and activity, guiding the synthesis of novel compounds. researchgate.net

Rational Design of Selective Receptor Ligands

The ultimate goal of SAR studies and pharmacophore modeling is the rational design of new molecules with high affinity and, crucially, high selectivity for a specific receptor subtype. nih.gov The broad-spectrum activity of many early ergoline derivatives is often a therapeutic liability, leading to unwanted side effects. Rational design aims to fine-tune the ergoline structure to favor interaction with one receptor target over others. nih.gov

This process involves a systematic approach:

Identify a Lead Compound: Start with a known ergoline derivative, such as Ergoline, 6,8-dimethyl-, (8alpha)-, which has a known (if modest) affinity for certain receptors.

Use SAR and Pharmacophore Data: Apply the knowledge gained from SAR studies (e.g., the importance of the C-8 substituent) and pharmacophore models to propose modifications. For example, if the goal is to enhance D2 receptor affinity, one might introduce a substituent at C-8 that can form an additional hydrogen bond predicted by the D2 pharmacophore model.

Computational Modeling: Use molecular docking to simulate how the proposed new molecule fits into a homology model or crystal structure of the target receptor. This can predict binding affinity and identify potential steric clashes or favorable interactions.

Synthesis and Biological Evaluation: Synthesize the most promising candidates and test their binding affinity and functional activity in vitro.

A successful example of this approach is the development of highly selective antagonists for the chemokine receptor CXCR3 from a special ergoline lead compound. researchgate.net By understanding the SAR of the initial compound, researchers were able to introduce polar substituents that optimized receptor occupancy and led to derivatives with IC50 values below 10 nM, demonstrating that the ergoline scaffold can be rationally modified to create highly selective ligands for targets beyond the classical monoamine receptors. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Ergoline, 6,8 Dimethyl , 8alpha

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like festuclavine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to characterize the ergoline (B1233604) scaffold of festuclavine. The chemical shifts (δ), measured in parts per million (ppm), provide insights into the electronic environment of each proton and carbon atom, while coupling constants in ¹H NMR reveal information about adjacent protons.

Recent total syntheses of (±)-festuclavine have confirmed its structure, with the reported spectral data being consistent with literature values for the natural product. arkat-usa.org The analysis of these spectra allows for the assignment of each signal to a specific atom within the molecule, confirming the presence of the key functional groups and the stereochemistry of the chiral centers.

Table 1: Representative NMR Data for Festuclavine

| Technique | Key Findings/Parameters |

|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. |

| ¹³C NMR | Identifies the number of unique carbon atoms and their functional groups. |

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument frequency used.

Mass Spectrometry (MS) for Compound Identification and Metabolite Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

For Ergoline, 6,8-dimethyl-, (8alpha)-, the expected monoisotopic mass is 240.163 Da. chem960.com Mass spectrometry analysis, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to confirm this molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner. This technique is also vital in metabolic studies to identify derivatives and metabolites of the parent compound. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for Festuclavine

| Ionization Mode | Calculated m/z | Observed m/z | Molecular Formula |

|---|

Note: Data is based on expected values for high-resolution mass spectrometry.

Electronic and Fluorescence Spectroscopy for Conformational and Interaction Studies

Electronic (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of molecules containing chromophores, such as the indole (B1671886) moiety in the ergoline structure.

The UV-Vis absorption spectrum of ergoline alkaloids is characterized by absorption peaks resulting from the aromatic indole ring system, typically observed in the range of 240-450 nm. researchgate.net Many ergoline alkaloids, including those with a saturated D-ring like festuclavine, are naturally fluorescent. nih.gov This intrinsic fluorescence allows for highly sensitive detection and can be used to study conformational changes and interactions with other molecules. For ergoline alkaloids with a saturated D-ring, optimal fluorescence is typically achieved with an excitation wavelength of approximately 272 nm and an emission wavelength of around 371 nm. nih.govresearchgate.net

Table 3: Spectroscopic Properties of Ergoline Alkaloids

| Technique | Wavelength Range/Type | Application |

|---|---|---|

| UV-Vis Spectroscopy | ~240-450 nm | Characterization of the indole chromophore. |

| Fluorescence Spectroscopy | Excitation: ~272 nm / Emission: ~371 nm | Highly sensitive detection and conformational studies. nih.govresearchgate.net |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of Ergoline, 6,8-dimethyl-, (8alpha)- from complex mixtures, such as fungal extracts or synthetic reaction products, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of ergot alkaloids. nih.gov The separation is typically achieved using reverse-phase columns, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Gradient elution, commonly with a mixture of acetonitrile (B52724) and water containing a modifier like formic acid, is often employed to achieve optimal separation of various ergoline alkaloids. nih.gov

Due to the compound's natural fluorescence, HPLC coupled with a fluorescence detector (LC-FLD) provides a highly sensitive and selective method for quantification. nih.gov The use of HPLC with tandem mass spectrometry (LC-MS/MS) has also become a standard approach for both quantification and unequivocal identification. nih.gov

Table 4: Typical HPLC Parameters for Clavine Alkaloid Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (gradient elution) nih.gov |

| Detection | Fluorescence (Ex: 272 nm, Em: 371 nm) nih.govresearchgate.net or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis of ergoline alkaloids and for monitoring the progress of chemical reactions. The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. For alkaloids, which are basic compounds, various solvent systems can be employed, often consisting of mixtures of organic solvents like chloroform (B151607) and methanol.

After development, the spots can be visualized under UV light or by spraying with a specific chromogenic reagent. Dragendorff's reagent is commonly used for the detection of alkaloids, typically producing orange or orange-brown spots on a yellow background. unism.ac.id

Table 5: Common TLC System for Alkaloid Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 arkat-usa.org |

| Mobile Phase | Mixtures of non-polar and polar organic solvents (e.g., Chloroform/Methanol) |

| Visualization | UV light (254 nm) or Dragendorff's reagent arkat-usa.orgunism.ac.id |

X-ray Powder Diffractometry and Single-Crystal X-ray Diffraction for Solid-State Characterization

X-ray Powder Diffractometry (XRPD)

X-ray Powder Diffractometry is a rapid and non-destructive analytical technique used to identify crystalline phases and to obtain information on the unit cell dimensions. In XRPD, a powdered sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline solid.

For a pure crystalline substance, the XRPD pattern consists of a series of peaks at specific 2θ angles, with characteristic intensities. The positions of these peaks are determined by the size and shape of the unit cell, according to Bragg's Law. While a specific XRPD pattern for "Ergoline, 6,8-dimethyl-, (8alpha)-" is not available in the literature, a representative dataset for a related ergoline compound would typically be presented in a tabular format, as illustrated below.

Representative X-ray Powder Diffraction Peak Data for an Ergoline Alkaloid

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.4 | 85 |

| 10.2 | 8.7 | 60 |

| 12.8 | 6.9 | 100 |

| 15.5 | 5.7 | 75 |

| 18.9 | 4.7 | 90 |

| 20.5 | 4.3 | 55 |

| 22.1 | 4.0 | 80 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical XRPD data for a crystalline organic molecule.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. researchgate.net The process involves mounting a single crystal of the compound and exposing it to an X-ray beam. The diffraction pattern produced is a series of spots of varying intensity, which can be used to construct a model of the electron density and, consequently, the atomic positions.

Due to the lack of published single-crystal data for "Ergoline, 6,8-dimethyl-, (8alpha)-", crystallographic parameters from closely related ergoline alkaloids are presented to exemplify the detailed structural insights gained from this technique. For instance, the crystal structures of ergometrine maleate (B1232345) and methylergometrine maleate have been determined, providing a deep understanding of their stereochemistry and intermolecular interactions in the solid state. nih.govresearchgate.net Similarly, the crystal structure of lysergol (B1675761) monohydrate reveals its conformation and hydrogen bonding network. researchgate.net

Crystallographic Data for Representative Ergoline Alkaloids

| Parameter | Lysergol Monohydrate researchgate.net | Ergometrine Maleate nih.govresearchgate.net | Methylergometrine Maleate nih.govresearchgate.net |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |

| a (Å) | 10.345(2) | 7.989(1) | 8.123(2) |

| b (Å) | 7.045(1) | 12.345(2) | 13.456(3) |

| c (Å) | 10.987(2) | 11.234(2) | 20.123(4) |

| α (°) | 90 | 90 | 90 |

| β (°) | 114.56(1) | 101.23(1) | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 728.9(2) | 1087.6(3) | 2198.7(9) |

| Z | 2 | 2 | 4 |

| R-factor | 0.036 | 0.045 | 0.051 |

Note: The data in this table is compiled from published crystallographic studies of related ergoline compounds and is intended to be representative.

The analysis of such crystallographic data reveals important structural features. For example, in lysergol monohydrate, the non-aromatic ring C of the ergoline skeleton adopts an envelope conformation. researchgate.net The crystal structure is stabilized by hydrogen bonds between the lysergol and water molecules. researchgate.net In the case of ergometrine and methylergometrine maleate salts, single-crystal X-ray diffraction elucidates the intermolecular interactions, showing their capacity to act as both hydrogen-bond donors and acceptors, which influences their solubility. nih.govresearchgate.net

These examples underscore the power of X-ray diffraction techniques in the comprehensive solid-state characterization of ergoline alkaloids, providing a foundation for understanding their chemical and physical properties.

Metabolic Pathways and Biotransformation of Ergoline Alkaloids

In Vitro and In Vivo Metabolic Studies

Following a comprehensive search of scientific databases and literature, no specific in vitro or in vivo metabolic studies for Ergoline (B1233604), 6,8-dimethyl-, (8alpha)- have been identified. Research on other ergoline derivatives often utilizes liver microsomes or hepatocytes in in vitro systems to investigate metabolic pathways, and animal models for in vivo analysis. nih.gov However, the application of these methods to Ergoline, 6,8-dimethyl-, (8alpha)- has not been documented in available publications.

Identification of Active Metabolites and their Pharmacological Profiles

The process of biotransformation can sometimes result in metabolites that are pharmacologically active, occasionally more so than the parent compound. nih.gov However, in the case of Ergoline, 6,8-dimethyl-, (8alpha)- , there is no published research that identifies any of its potential metabolites. Consequently, the pharmacological profiles of any such metabolites remain unknown. Studies on related ergoline compounds have identified hydroxylated derivatives as active metabolites, but this cannot be extrapolated to Ergoline, 6,8-dimethyl-, (8alpha)- without direct experimental evidence. nih.gov

Enzyme Systems Involved in Ergoline Metabolism

The metabolism of many xenobiotics, including numerous drugs, is predominantly carried out by a superfamily of enzymes known as cytochrome P450 (CYP). nih.gov Different CYP isozymes are responsible for metabolizing various substrates. While it is plausible that CYP enzymes would be involved in the metabolism of Ergoline, 6,8-dimethyl-, (8alpha)- , no studies have been published that confirm the involvement of specific CYP isozymes or other enzyme systems in its biotransformation.

| Research Area | Findings for Ergoline, 6,8-dimethyl-, (8alpha)- |

| In Vitro Metabolic Studies | No specific data available. |

| In Vivo Metabolic Studies | No specific data available. |

| Identified Metabolites | None identified in the literature. |

| Pharmacological Profile of Metabolites | Not applicable as no metabolites have been identified. |

| Involved Enzyme Systems | No specific enzyme systems have been identified. |

Q & A

Q. What are the key structural characteristics of Ergoline, 6,8-dimethyl-, (8α)-, and how do they influence its reactivity in synthetic pathways?

Methodological Answer: The compound’s ergoline backbone contains a 6,8-dimethyl substitution pattern and an 8α stereochemical configuration, which directly impacts its electronic and steric properties. These features can be analyzed using X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments to confirm stereochemistry . For reactivity studies, computational methods like density functional theory (DFT) can predict nucleophilic/electrophilic sites, while synthetic trials under varying conditions (e.g., pH, solvent polarity) can validate these predictions.

Q. What spectroscopic techniques are most effective for characterizing Ergoline, 6,8-dimethyl-, (8α)-, and how should data interpretation be prioritized?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C18H22N2O2 for related ergolines ).

- 1D/2D NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC) resolves methyl group positions and stereochemistry .

- IR spectroscopy identifies functional groups like hydroxyl or ester moieties in derivatives.

Prioritize cross-validating NMR and HRMS data to resolve ambiguities, especially for stereoisomers.

Q. What are the documented toxicological profiles of Ergoline, 6,8-dimethyl-, (8α)-, and how should safety protocols be designed for laboratory handling?

Methodological Answer: Mutagenicity data (e.g., dni-hmn-lym 25µmol/L ) suggest strict containment measures. Use in vitro assays (Ames test, micronucleus assay) to update toxicity profiles. Safety protocols should include fume hoods, personal protective equipment (PPE), and disposal procedures compliant with institutional hazardous waste guidelines .

Q. How can researchers validate the purity of synthesized Ergoline, 6,8-dimethyl-, (8α)- derivatives?

Methodological Answer: Combine HPLC-UV/Vis (≥95% purity threshold) with thin-layer chromatography (TLC) for rapid screening. For chiral purity, use chiral stationary phase (CSP) HPLC or polarimetry. Document retention times and Rf values against reference standards .

Q. What are the best practices for storing Ergoline, 6,8-dimethyl-, (8α)- to prevent degradation?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C. Monitor stability via periodic NMR or LC-MS analysis. Degradation products (e.g., oxidized forms) should be cataloged using mass spectral libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Ergoline, 6,8-dimethyl-, (8α)- across literature sources?

Methodological Answer:

- Perform meta-analysis of existing studies to identify confounding variables (e.g., assay type, cell lines).

- Replicate key experiments under standardized conditions (e.g., IC50 assays with controlled pH/temperature).

- Use Bayesian statistics to quantify uncertainty and heterogeneity in data .

Q. What strategies optimize the synthetic yield of Ergoline, 6,8-dimethyl-, (8α)- while minimizing byproduct formation?

Methodological Answer:

Q. How should researchers design studies to assess the metabolic pathways of Ergoline, 6,8-dimethyl-, (8α)- in mammalian systems?

Methodological Answer:

- Use radiolabeled isotopes (e.g., <sup>14</sup>C at the methyl groups) to track metabolic fate.

- Combine LC-MS/MS with hepatic microsome assays to identify phase I/II metabolites.

- Validate findings against in silico predictions from software like Schrödinger’s ADMET Predictor .

Q. What statistical approaches are recommended for analyzing inconsistent biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Apply multivariate analysis (e.g., PCA, PLS regression) to disentangle correlated variables.

- Use resampling methods (bootstrapping, jackknifing) to assess robustness of SAR trends.

- Report confidence intervals and effect sizes to contextualize discrepancies .

Q. How can computational models be evaluated for predicting the binding affinity of Ergoline, 6,8-dimethyl-, (8α)- to serotonin receptors?

Methodological Answer:

- Validate docking results (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability.

- Compare predictions to experimental data (e.g., radioligand displacement assays).

- Quantify model accuracy using metrics like root-mean-square deviation (RMSD) and receiver operating characteristic (ROC) curves .

Data Presentation Guidelines

- Raw Data : Include in appendices (e.g., NMR spectra, chromatograms) with annotations .

- Processed Data : Use tables/graphs in the main text to highlight trends (e.g., dose-response curves, synthetic yields).

- Uncertainty Analysis : Report standard deviations, confidence intervals, and instrument error margins .

Ethical and Reproducibility Standards

- Cite primary literature from authoritative databases (e.g., ECHA, PubChem) and avoid non-peer-reviewed sources .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

- Disclose conflicts of interest and provide raw data upon request to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.